molecular formula C21H32N4O3 B5344470 1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5344470
M. Wt: 388.5 g/mol
InChI Key: NNTTUOLOOGHHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as EAPB, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of piperidine derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain. This compound has been shown to increase the release of GABA and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as GABA and serotonin. This compound has also been shown to reduce the levels of corticotropin-releasing hormone (CRH), which is a hormone that is involved in the stress response. This compound has been shown to decrease anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has a relatively simple synthesis method and can be easily obtained. This compound has also been shown to have low toxicity in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for 1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide research. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the efficacy of this compound in reducing drug-seeking behavior in humans. Another area of interest is its potential use in the treatment of anxiety and depression. Future studies should focus on the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-2-carbaldehyde in the presence of ethyl chloroformate. The resulting intermediate is then reacted with ethyl acetate to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1'-(ethoxyacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction. It has shown to reduce cocaine self-administration in rats and may be a promising candidate for the development of new addiction treatments.

properties

IUPAC Name

1-[1-(2-ethoxyacetyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-2-28-16-20(26)24-12-8-19(9-13-24)25-11-5-6-17(15-25)21(27)23-14-18-7-3-4-10-22-18/h3-4,7,10,17,19H,2,5-6,8-9,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTTUOLOOGHHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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